1-(2,4-Dimethyl-5-nitrophenyl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dimethyl-5-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-4-7(2)10(11(13)14)5-9(6)8(3)12/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWHXCZNPRLETD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)C)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00410983 | |
| Record name | 1-(2,4-dimethyl-5-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13621-23-3 | |
| Record name | 1-(2,4-Dimethyl-5-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13621-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-dimethyl-5-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00410983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 1 2,4 Dimethyl 5 Nitrophenyl Ethanone
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the aromatic ring in 1-(2,4-dimethyl-5-nitrophenyl)ethanone is intricately governed by the electronic effects of its three substituents: two methyl groups, a nitro group, and an acetyl group. These groups exert competing influences, modulating the electron density of the benzene (B151609) ring and dictating the regioselectivity of substitution reactions.
The susceptibility of a substituted benzene ring to electrophilic attack is determined by the electron-donating or electron-withdrawing nature of the substituents present. libretexts.org Electron-donating groups activate the ring, making it more nucleophilic and increasing the rate of reaction compared to benzene. Conversely, electron-withdrawing groups deactivate the ring, making it less nucleophilic and slowing the reaction rate. libretexts.org
In this compound, the two methyl groups are weakly activating groups. minia.edu.eg They donate electron density to the aromatic ring through an inductive effect and hyperconjugation. libretexts.org This donation increases the nucleophilicity of the ring, favoring electrophilic attack. libretexts.org As activating groups, they direct incoming electrophiles to the ortho and para positions relative to themselves. minia.edu.eg
In stark contrast, the nitro (NO₂) and acetyl (COCH₃) groups are powerful electron-withdrawing groups, and thus are strongly deactivating. minia.edu.eg The nitro group deactivates the ring through both a strong inductive effect and a resonance effect, withdrawing electron density and creating a significant positive charge on the ring. minia.edu.egresearchgate.netresearchgate.net Similarly, the acetyl group, a carbonyl-containing substituent, deactivates the ring by withdrawing electrons through resonance. minia.edu.eg These deactivating groups direct incoming electrophiles to the meta position. minia.edu.eglibretexts.org
For any potential electrophilic substitution, the directing effects of the substituents must be considered.
The methyl group at C2 directs to C1 (occupied), C3, and C6.
The methyl group at C4 directs to C3 and C5 (occupied).
The nitro group at C5 directs to C1 (occupied), C3, and C6.
The acetyl group at C1 directs to C3 and C5 (occupied).
Considering these influences, the C3 and C6 positions are the most likely sites for electrophilic attack, as they are activated by one or both methyl groups and are meta to the deactivating groups.
While deactivated towards electrophiles, the presence of a strong electron-withdrawing group like the nitro group activates the ring for nucleophilic aromatic substitution (SNAr) . libretexts.orgnih.govyoutube.comlibretexts.org This type of reaction requires an electron-deficient aromatic ring and a good leaving group. The nitro group provides the necessary electron withdrawal to stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, particularly when it is ortho or para to the leaving group. libretexts.orglibretexts.org
Table 1: Summary of Substituent Effects on Aromatic Ring Reactivity
| Substituent Group | Position | Electronic Effect | Influence on Electrophilic Substitution | Directing Effect (Electrophilic) | Influence on Nucleophilic Substitution |
|---|---|---|---|---|---|
| Acetyl (-COCH₃) | C1 | Electron-withdrawing (Resonance & Inductive) | Strongly Deactivating | meta | Activating |
| Methyl (-CH₃) | C2 | Electron-donating (Inductive & Hyperconjugation) | Weakly Activating | ortho, para | Deactivating |
| Methyl (-CH₃) | C4 | Electron-donating (Inductive & Hyperconjugation) | Weakly Activating | ortho, para | Deactivating |
| Nitro (-NO₂) | C5 | Electron-withdrawing (Resonance & Inductive) | Strongly Deactivating | meta | Strongly Activating |
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization at the position ortho to the DMG. wikipedia.orgorganic-chemistry.org The process involves an organolithium reagent that coordinates to a heteroatom within the DMG, which in turn directs the base to deprotonate the nearest ortho proton. wikipedia.orgorganic-chemistry.org
In the case of this compound, the application of classical DoM is complex. The acetyl group is generally a weak DMG. While the nitro group is strongly electron-withdrawing, it is typically not considered a classical DMG for lithiation as it can react with organolithium reagents. However, the combined electronic effects of the substituents influence the acidity of the ring protons. The proton at the C6 position is ortho to the acetyl group and meta to the nitro group, making it a potential site for deprotonation under specific conditions.
Modern advancements in C-H functionalization have shown that the nitro group can act as a directing group in metal-catalyzed reactions. rsc.org For instance, rhodium-catalyzed reactions have been developed for the ortho-alkynylation and ortho-arylation of nitroarenes. rsc.org These methods proceed via an electrophilic C-H metalation step that is directed ortho to the strongly electron-withdrawing nitro group. rsc.org This strategy could potentially be applied to functionalize the C6 position of this compound, offering a regioselective alternative to traditional electrophilic substitution.
Transformations Involving the Acetyl Group
The acetyl group is a versatile functional handle that can undergo a variety of chemical transformations, including reduction, oxidation, and condensation reactions.
The ketone functionality of the acetyl group can be readily reduced to a secondary alcohol, known as a carbinol. This transformation is typically achieved using hydride-reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones and aldehydes. youtube.comrsc.org
The reaction of this compound with sodium borohydride in an alcoholic solvent such as methanol or ethanol would yield 1-(2,4-dimethyl-5-nitrophenyl)ethanol. umn.edublogspot.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the acetyl group. youtube.com Subsequent protonation of the resulting alkoxide intermediate by the solvent furnishes the final carbinol product. youtube.com
Table 2: Reduction of this compound
| Reactant | Reagent | Solvent | Product |
|---|---|---|---|
| This compound | Sodium Borohydride (NaBH₄) | Ethanol | 1-(2,4-Dimethyl-5-nitrophenyl)ethanol |
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The acetyl group can be oxidized to a carboxylic acid functional group. A common method for the oxidation of methyl ketones to carboxylic acids is the haloform reaction. This reaction involves treating the methyl ketone with a halogen (Br₂, Cl₂, or I₂) in the presence of a base (e.g., sodium hydroxide). The reaction proceeds via the formation of a trihalomethyl intermediate, which is then cleaved by the hydroxide ion to yield the corresponding carboxylate salt and a haloform (CHX₃). Acidification of the carboxylate salt then provides the carboxylic acid.
Applying this to this compound, treatment with sodium hypobromite (or bromine and sodium hydroxide) would produce 2,4-dimethyl-5-nitrobenzoate, which upon acidic workup yields 2,4-dimethyl-5-nitrobenzoic acid. Other strong oxidizing agents, such as potassium permanganate or chromic acid, can also be used, though they may be less selective and could potentially oxidize the methyl groups on the aromatic ring under harsh conditions. organic-chemistry.org
Table 3: Oxidation of this compound
| Reactant | Reagents | Product |
|---|
The methyl protons of the acetyl group are acidic and can be removed by a base to form an enolate nucleophile. This enolate can then participate in various condensation reactions. A prominent example is the base-catalyzed aldol (B89426) condensation, specifically the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde that cannot enolize. bris.ac.uk
For instance, this compound can react with a non-enolizable aldehyde, such as benzaldehyde, in the presence of a base like sodium hydroxide. The enolate of the ethanone attacks the carbonyl carbon of benzaldehyde, and subsequent dehydration of the aldol addition product yields a chalcone, or more specifically, an α,β-unsaturated ketone. This reaction extends the carbon framework and introduces new functional groups. Other condensation reactions are also possible, such as those with dimethylformamide dimethylacetal (DMFDMA) to yield enaminones. nih.gov
Table 4: Claisen-Schmidt Condensation of this compound
| Reactant 1 | Reactant 2 | Conditions | Product Type |
|---|---|---|---|
| This compound | Benzaldehyde | NaOH, Ethanol | Chalcone (α,β-Unsaturated Ketone) |
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Reactivity of the Nitro Group and its Derivatives
The nitro group is a versatile functional group known for its strong electron-withdrawing nature, which significantly influences the reactivity of the aromatic ring and adjacent functional groups. nih.govwikipedia.org In this compound, the nitro group's presence is pivotal for a range of chemical transformations, particularly reduction and subsequent conversions into various other nitrogen-containing functionalities.
Reduction of the Nitro Group to Amino and Hydroxylamine Functions
The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing access to arylamines, which are crucial intermediates. The reduction of this compound yields 1-(5-Amino-2,4-dimethylphenyl)ethanone, a valuable synthon for various applications. smolecule.com The choice of reducing agent and reaction conditions is critical to achieve high selectivity, especially given the presence of a reducible ketone group. acs.orgscispace.com
Common methods for the reduction of aromatic nitro groups, which are applicable to this compound, include:
Catalytic Hydrogenation: This is a widely used industrial method. The reaction is typically carried out using catalysts such as Palladium on carbon (Pd/C), Platinum (Pt), or Raney Nickel under a hydrogen atmosphere. nih.govgoogle.com This method is often clean and efficient, but catalyst selection is crucial to avoid the reduction of the carbonyl group.
Metal-Acid Systems: A classic and effective method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). acs.orgreddit.com For instance, the combination of tin and hydrochloric acid is a well-established reagent for reducing nitroarenes to primary arylamines without affecting a carbonyl group. scispace.comacs.org
Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as hydrazine or formic acid, in the presence of a catalyst. organic-chemistry.org An efficient Fe/CaCl2 system, for example, enables the reduction of nitroarenes via catalytic transfer hydrogenation and is tolerant of various functional groups, including carbonyls. organic-chemistry.org
Hydride Reagents: While strong hydride reagents like lithium aluminum hydride (LiAlH4) would reduce both the nitro and ketone groups, milder or modified reagents can be used. Sodium borohydride (NaBH4) in combination with a catalyst like Pd/C has been reported for the reduction of nitro groups. scispace.com
The reduction can also proceed through a hydroxylamine intermediate (Ar-NHOH). Under controlled conditions, it is possible to isolate the hydroxylamine derivative, although it is often readily reduced further to the amine.
| Reducing System | Typical Substrate | Product | Key Features | Reference(s) |
| Sn / HCl | m-Nitroacetophenone | m-Aminoacetophenone | Chemoselective for the nitro group. | scispace.comacs.orgreddit.com |
| Fe / CaCl₂ (Transfer Hydrogenation) | Nitroarenes | Anilines | Tolerates sensitive functional groups like ketones and esters. | organic-chemistry.org |
| H₂ / Catalyst (e.g., Pd/C) | Nitroarenes | Anilines | Requires careful catalyst selection to preserve the carbonyl group. | nih.govgoogle.com |
| NaBH₄ / Pd/C | Nitroarenes | Anilines | A milder hydride-based system. | scispace.com |
| (EtO)₃SiH / Iron(III) catalyst | 4-Nitroacetophenone | 4-Aminoacetophenone | Highly chemoselective for the nitro group over the ketone. | nih.gov |
Interconversion to Other Nitrogen-Containing Functional Groups
The nitro group of this compound, or more commonly, the amino group derived from its reduction, serves as a precursor for a wide array of other nitrogen-containing functionalities. The resulting 1-(5-Amino-2,4-dimethylphenyl)ethanone can undergo further transformations:
Diazotization: The primary amino group can be converted into a diazonium salt (Ar-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. This diazonium intermediate is highly versatile and can be substituted by various nucleophiles in Sandmeyer-type reactions to introduce groups such as -Cl, -Br, -CN, or -OH.
Amide Formation: The amine can react with acyl chlorides or anhydrides to form amides. For example, reaction with acetyl chloride would yield N-(5-acetyl-2,4-dimethylphenyl)acetamide.
N-Formylation: Recent advances have shown that nitroarenes can be directly converted to N-aryl formamides using carbon dioxide as a C1 source under catalytic conditions, bypassing the isolation of the amine intermediate. acs.org This process offers a greener alternative to traditional methods. acs.org
The nitro group itself can participate in reactions beyond simple reduction. In some cross-coupling reactions, the nitro group can act as a leaving group, being replaced by various nucleophiles, although this is less common than transformations involving the corresponding amine. nih.govresearchgate.net
Cyclization and Heterocyclic Annulation Reactions
The structure of this compound, featuring an ortho-acetyl group relative to one of the methyl substituents and a nitro group on the ring, makes it an ideal precursor for the synthesis of fused heterocyclic systems. researchgate.net The acetyl and nitro groups are key functionalities that can participate in intramolecular cyclization reactions, often after initial modification.
Formation of Fused Heterocyclic Systems Utilizing the Nitroacetophenone Scaffold
The strategic placement of the acetyl and nitro groups on the benzene ring enables the construction of various nitrogen-containing heterocycles.
Indole Synthesis: The Leimgruber-Batcho indole synthesis is a powerful method that can be applied here. The methyl group at the C-4 position is ortho to the nitro group. Condensation with N,N-dimethylformamide dimethyl acetal (DMFDMA) would activate this methyl group to form an enamine. Subsequent reductive cyclization of the nitro group would lead to the formation of a substituted indole ring system. wikipedia.orgclockss.orgresearchgate.net Similarly, variations of the Fischer indole synthesis could be employed, starting from the corresponding amine, 1-(5-Amino-2,4-dimethylphenyl)ethanone. wikipedia.orgnih.gov
Quinoline Synthesis: The Friedländer annulation is a classic method for quinoline synthesis, involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgresearchgate.net Following the reduction of this compound to 1-(5-Amino-2,4-dimethylphenyl)ethanone, this amine can react with various carbonyl compounds to yield highly substituted quinoline derivatives. researchgate.netthieme-connect.de
Benzodiazepine Synthesis: 1,5-Benzodiazepines can be synthesized by the condensation of an ortho-phenylenediamine with a ketone. nih.govijtsrd.com If the nitro group of this compound is reduced and a second amino group is introduced at an adjacent position, the resulting diamine could be condensed with ketones to form substituted benzodiazepine structures, which are an important class of biologically active compounds. nih.govrsc.orgresearchgate.net
| Target Heterocycle | Synthetic Strategy | Key Precursor from this compound | General Reaction | Reference(s) |
| Indole | Leimgruber-Batcho Synthesis | This compound | Condensation with DMFDMA followed by reductive cyclization. | clockss.orgresearchgate.net |
| Quinoline | Friedländer Annulation | 1-(5-Amino-2,4-dimethylphenyl)ethanone | Condensation with an α-methylene carbonyl compound. | organic-chemistry.orgnih.govmdpi.com |
| Benzodiazepine | Diamine Condensation | A diamino-derivative of the parent compound | Condensation with a ketone. | nih.govijtsrd.com |
Role of this compound as a Key Synthon in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, adhering to the principles of green chemistry by maximizing atom economy and minimizing waste. nih.govnih.gov
This compound, as a substituted nitroacetophenone, is a valuable building block for MCRs. For instance, in a variation of the Hantzsch pyridine synthesis, a β-dicarbonyl compound, an aldehyde, and an ammonia source react to form dihydropyridines. A study demonstrated that 2-nitroacetophenone can participate in an MCR with acetaldehyde diethyl acetal, a β-dicarbonyl compound, and ammonium acetate (B1210297) to yield substituted 5-nitro-1,4-dihydropyridines. mdpi.com By analogy, this compound could be employed in similar MCRs to generate complex, highly functionalized heterocyclic libraries. The presence of the reactive acetyl group and the electron-withdrawing nitro group facilitates its participation in such convergent synthetic strategies.
Spectroscopic and Structural Elucidation of 1 2,4 Dimethyl 5 Nitrophenyl Ethanone and Its Analogs
Vibrational Spectroscopy Characterization
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides critical insights into the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy Analysis
The key functional groups in 1-(2,4-Dimethyl-5-nitrophenyl)ethanone are the acetyl group (C=O), the nitro group (NO₂), the dimethyl-substituted benzene (B151609) ring, and various C-H bonds. The expected vibrational frequencies for these groups are:
Carbonyl (C=O) Stretching: The acetyl group's carbonyl stretch is one of the most prominent peaks in the IR spectrum. For acetophenones, this peak typically appears in the range of 1680-1710 cm⁻¹. In 1-(3-nitrophenyl)ethanone, the C=O stretch is observed around 1710 cm⁻¹. nih.gov The presence of electron-withdrawing groups like the nitro group generally increases the carbonyl stretching frequency.
Nitro (NO₂) Group Stretching: The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. For aromatic nitro compounds, the asymmetric (νas) NO₂ stretch is typically found in the 1500–1560 cm⁻¹ region, while the symmetric (νs) NO₂ stretch appears between 1300 and 1370 cm⁻¹. orgsyn.org For instance, in 1-(3-nitrophenyl)ethanone, a strong absorption band is noted around 1550 cm⁻¹, attributable to the nitro group. nist.gov
Aromatic C=C Stretching: The benzene ring shows several stretching vibrations in the 1450–1600 cm⁻¹ region. These bands can provide information about the substitution pattern.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed as weak to medium bands just above 3000 cm⁻¹ (e.g., 3000-3150 cm⁻¹). nih.gov Aliphatic C-H stretching from the methyl groups (both on the ring and in the acetyl group) will appear in the 2850–3000 cm⁻¹ range. nih.gov
C-H Bending: In-plane and out-of-plane C-H bending vibrations occur at lower frequencies and can help confirm the substitution pattern of the aromatic ring.
The table below summarizes the expected FT-IR absorption bands for this compound based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference Analog(s) |
| Acetyl (C=O) | Stretching | 1690 - 1710 | 1-(3-Nitrophenyl)ethanone, 4'-Nitroacetophenone nih.govnist.gov |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1550 | 1-(3-Nitrophenyl)ethanone, (1S)-1-(4-Nitrophenyl)-2-nitroethane-1-ol orgsyn.orgnist.gov |
| Nitro (NO₂) | Symmetric Stretch | 1340 - 1360 | (1S)-1-(4-Nitrophenyl)-2-nitroethane-1-ol orgsyn.org |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | General substituted benzenes |
| Aromatic C-H | Stretching | 3000 - 3150 | Substituted acetophenones nih.gov |
| Aliphatic C-H | Stretching | 2850 - 3000 | 1-(2,5-dimethylphenyl)ethanone nist.gov |
Raman Spectroscopy Investigations
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is complementary to FT-IR. It is particularly effective for detecting vibrations of non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be especially useful for characterizing the symmetric vibrations of the nitro group and the carbon skeleton of the aromatic ring.
Nitro (NO₂) Group Vibrations: The symmetric stretching vibration of the nitro group, which is often weak in FT-IR, typically gives a strong signal in the Raman spectrum. For nitrophenol isomers, this peak is observed between 1333 cm⁻¹ and 1430 cm⁻¹. spectroscopyonline.com Specifically, the asymmetric stretching vibration of the nitro group is found around 1333-1343 cm⁻¹. spectroscopyonline.com
Aromatic Ring Vibrations: The "ring-breathing" mode of the substituted benzene ring, a symmetric vibration, usually produces a strong Raman signal.
Carbonyl (C=O) Stretching: The carbonyl stretch is also Raman active, though its intensity can vary.
Studies on dinitrophenylhydrazine (DNPH) derivatives of carbonyl compounds show that the resulting adducts are resonance Raman active, with strong features that can be used for identification. ualberta.ca While not a direct analysis of the target compound, this demonstrates the utility of Raman spectroscopy in probing carbonyl and nitro functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum can be predicted as follows:
Aromatic Protons: There are two protons on the aromatic ring. The proton at C-3 (between the two methyl groups) will likely appear as a singlet. The proton at C-6 (adjacent to the nitro group) will also be a singlet. Due to the strong electron-withdrawing effect of the adjacent nitro group, the C-6 proton is expected to be significantly downfield shifted compared to the C-3 proton. Based on analogs, aromatic protons in nitrophenyl derivatives typically appear in the δ 7.5-8.5 ppm range. nih.govchegg.com
Acetyl Methyl Protons (-COCH₃): The three protons of the acetyl group's methyl will appear as a sharp singlet. In substituted acetophenones, this signal is typically found around δ 2.5-2.7 ppm. rsc.orgresearchgate.net
Aromatic Methyl Protons (Ar-CH₃): There are two methyl groups attached to the aromatic ring at positions 2 and 4. These will each appear as a singlet. Their chemical shifts will be influenced by the other substituents on the ring but are generally expected in the δ 2.2-2.5 ppm region.
The table below presents predicted ¹H NMR chemical shifts for this compound, with comparisons to known values from similar molecules.
| Proton Group | Predicted Multiplicity | Predicted Chemical Shift (δ, ppm) | Reference Analog(s) and Data |
| Aromatic H-3 | Singlet | ~7.3 - 7.5 | Based on general substituent effects. |
| Aromatic H-6 | Singlet | ~8.0 - 8.2 | Protons adjacent to nitro groups are strongly deshielded. nih.govchegg.com |
| Acetyl CH₃ | Singlet | ~2.6 | 1-(4-methoxyphenyl)ethanone (δ 2.55), 1-(3-methoxyphenyl)ethanone (δ 2.58) rsc.org |
| Aromatic CH₃ (at C-2) | Singlet | ~2.3 - 2.5 | General range for aryl methyl groups. |
| Aromatic CH₃ (at C-4) | Singlet | ~2.3 - 2.5 | General range for aryl methyl groups. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
¹³C NMR spectroscopy provides information on the carbon framework of a molecule.
Carbonyl Carbon (C=O): The carbonyl carbon of a ketone is highly deshielded and appears far downfield, typically in the δ 195-210 ppm range. For 1-([1,1'-biphenyl]-4-yl)ethanone, it is at δ 197.5 ppm. rsc.org For 4-acetylbenzaldehyde (B1276866), it appears at δ 197.4 ppm. rsc.org
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to substituents (C-1, C-2, C-4, C-5) will have their shifts significantly influenced by those groups. The carbon attached to the nitro group (C-5) is expected to be downfield. Carbons attached to methyl groups (C-2, C-4) will also be shifted. The carbon attached to the acetyl group (C-1) will be downfield. The two carbons bearing a proton (C-3, C-6) will have shifts determined by the cumulative effects of the substituents. Quaternary carbons often show lower intensity peaks.
Methyl Carbons: The carbon of the acetyl methyl group is expected around δ 26-27 ppm. rsc.org The carbons of the two aromatic methyl groups will likely appear in the δ 20-25 ppm range. psu.edu
The table below outlines the predicted ¹³C NMR chemical shifts for the compound.
| Carbon Group | Predicted Chemical Shift (δ, ppm) | Reference Analog(s) and Data |
| Carbonyl (C=O) | 195 - 200 | 1-(4-methoxyphenyl)ethanone (δ 197.6), 4-acetylbenzaldehyde (δ 197.4) rsc.orgrsc.org |
| C-1 (C-COCH₃) | ~138 - 142 | Influenced by acetyl and methyl groups. |
| C-2 (C-CH₃) | ~135 - 140 | Enhanced substituent effects in ortho-substituted acetophenones. psu.edu |
| C-3 (CH) | ~125 - 130 | |
| C-4 (C-CH₃) | ~140 - 145 | |
| C-5 (C-NO₂) | ~145 - 150 | Carbons attached to nitro groups are downfield. |
| C-6 (CH) | ~120 - 125 | |
| Acetyl CH₃ | ~26 - 28 | 1-(3-methoxyphenyl)ethanone (δ 26.6) rsc.org |
| Aromatic CH₃'s | ~20 - 25 | 2',6'-dimethylacetophenones show methyl signals in this range. psu.edu |
Advanced NMR Techniques (e.g., HETCOR) in Structural Assignment
Two-dimensional (2D) NMR techniques, such as Heteronuclear Correlation (HETCOR) or its more sensitive modern equivalent, the Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for unambiguously assigning proton and carbon signals. nanalysis.com
A HETCOR experiment correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei, displaying them as a contour plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. nanalysis.comslideshare.net A cross-peak appears at the intersection of the chemical shifts of a proton and the carbon to which it is attached.
For this compound, a hypothetical HETCOR spectrum would show the following key correlations:
A cross-peak connecting the ¹H signal of the acetyl methyl protons (~δ 2.6 ppm) with the ¹³C signal of the acetyl methyl carbon (~δ 27 ppm).
Cross-peaks connecting the ¹H signals of the two aromatic methyl groups (~δ 2.3-2.5 ppm) with their corresponding ¹³C signals (~δ 20-25 ppm).
A cross-peak between the aromatic proton at H-3 (~δ 7.4 ppm) and the C-3 carbon (~δ 128 ppm).
A cross-peak between the aromatic proton at H-6 (~δ 8.1 ppm) and the C-6 carbon (~δ 123 ppm).
Quaternary carbons (C-1, C-2, C-4, and C-5) and any protons not attached to carbon (e.g., from impurities) would not show correlations in a HETCOR or HSQC spectrum, which further aids in their identification. nanalysis.com This technique provides definitive proof of H-C connectivity, solidifying the structural elucidation derived from 1D NMR data.
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For aromatic ketones like this compound, the UV-Vis spectrum is typically characterized by absorption bands corresponding to π → π* and n → π* transitions.
The UV-Vis spectra of nitro-substituted aromatic compounds often exhibit distinct absorption peaks. For instance, 4-nitrophenol, a related compound, shows an absorption peak around 400 nm in its deprotonated form (4-nitrophenoxide), which is used to monitor chemical reactions. researchgate.net Similarly, 4-nitroaniline (B120555) displays a well-defined absorption peak at approximately 380 nm. researchgate.net In more complex systems, such as a 4-N,N-dimethyl-2-nitro-1,4-benzenediamine-functionalized polymer, the UV-Vis spectra are pH-dependent, with shifts in the absorption maxima indicating changes in the protonation state of the molecule. researchgate.net
For this compound and its analogs, the position and intensity of the absorption bands are influenced by the substitution pattern on the aromatic ring. The presence of the nitro group, an electron-withdrawing group, and the methyl groups, which are electron-donating, along with the acetyl group, will modulate the energy of the molecular orbitals involved in the electronic transitions. Generally, aromatic ketones exhibit absorption bands in the UV region. photochemcad.com The specific wavelengths of maximum absorption (λmax) for this compound would require experimental determination, but based on analogous structures, absorptions corresponding to the nitrophenyl chromophore are expected.
Table 1: Representative UV-Vis Absorption Data for Related Nitroaromatic Compounds
| Compound | Solvent/Condition | λmax (nm) | Reference |
| 4-Nitrophenoxide | Aqueous | 400 | researchgate.net |
| 4-Nitroaniline | Aqueous | 380 | researchgate.net |
| 4-N,N-dimethyl-2-nitro-1,4-benzenediamine-functionalized PVAm | Water, pH 1 | ~450 | researchgate.net |
| 4-N,N-dimethyl-2-nitro-1,4-benzenediamine-functionalized PVAm | Water, pH 11 | ~550 | researchgate.net |
This table provides illustrative data for compounds with similar chromophores to indicate the expected spectral regions of interest.
Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has absorbed light. While many aromatic ketones are not strongly fluorescent, their photophysical properties, including fluorescence and phosphorescence, are of significant interest in understanding their excited state dynamics. bohrium.comacs.org
The fluorescence characteristics of a molecule are highly dependent on its structure and environment. For substituted acetophenones, the nature and position of substituents on the aromatic ring play a crucial role in determining their emissive properties. bohrium.comacs.org In many cases, aromatic ketones undergo efficient intersystem crossing from the singlet excited state to the triplet excited state, leading to phosphorescence rather than fluorescence. researchgate.net
The study of fluorescence in analogs can provide insights into the potential behavior of this compound. For example, in systems designed for fluorescence detection, the quenching or enhancement of fluorescence upon interaction with other molecules or changes in the environment is a key principle. mdpi.com The presence of the nitro group in this compound is likely to influence its fluorescence properties, as nitro groups are often associated with fluorescence quenching. The photophysical properties, including fluorescence quantum yield and lifetime, would need to be experimentally determined to fully characterize the emissive behavior of this compound.
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₁NO₃, the expected molecular weight is approximately 193.20 g/mol . chemscene.com
Electron ionization (EI) mass spectrometry of ketones typically shows a distinct molecular ion peak. chemistrynotmystery.com The fragmentation of ketones often proceeds via cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage). chemistrynotmystery.comyoutube.com For this compound, this would involve the loss of a methyl radical (•CH₃) or the (2,4-dimethyl-5-nitrophenyl) radical.
The fragmentation of nitroaromatic compounds is also well-characterized. Common fragmentation pathways for protonated nitrosamine (B1359907) compounds include the loss of an NO radical (30 Da) or H₂O. nih.gov The mass spectra of nitrophenylhydrazines and their derivatives show complex fragmentation patterns, often involving rearrangements and the loss of water, NO, and N₂ from the molecular ion. cdnsciencepub.com For nitroalkenes, fragmentation can involve the loss of HNO₂. nih.gov
The specific fragmentation pattern of this compound would provide a fingerprint for its identification. The analysis of the mass spectra of related compounds, such as 1-(2,4-dimethylphenyl)ethanone, can offer clues to the expected fragmentation pathways. nist.gov
Table 2: Predicted Key Fragmentation Data for this compound
| Fragment Ion | Proposed Structure/Loss | m/z (approximate) |
| [M]⁺ | Molecular Ion | 193 |
| [M - CH₃]⁺ | Loss of a methyl group | 178 |
| [M - NO₂]⁺ | Loss of a nitro group | 147 |
| [CH₃CO]⁺ | Acetyl cation | 43 |
This table presents a hypothetical fragmentation pattern based on common fragmentation rules for ketones and nitroaromatic compounds.
X-ray Crystallography and Solid-State Structural Analysis
For analogs of this compound, crystallographic studies have revealed important structural features. In the crystal structure of 2-azido-1-(4-nitrophenyl)ethanone, the ketone and nitro groups are tilted with respect to the benzene ring. nih.gov Similarly, in a series of N1-aryl substituted-2-pyrazolines containing a 4-nitrophenyl group, the molecules crystallize in various space groups, and in some cases, exhibit disorder. acs.org
The conformation of this compound in the solid state would be influenced by the steric and electronic effects of the substituents on the phenyl ring. The dihedral angles between the plane of the aromatic ring and the planes of the acetyl and nitro groups would be key structural parameters. The arrangement of molecules in the crystal lattice will be determined by a combination of intermolecular forces, which are discussed in the following section.
The stability of a crystal structure is governed by a network of intermolecular and intramolecular interactions. These non-covalent interactions, such as hydrogen bonding and π-stacking, play a crucial role in directing the self-assembly of molecules in the solid state. rsc.org
Hydrogen bonding is a strong directional interaction that can significantly influence crystal packing. youtube.com In the absence of classical hydrogen bond donors in this compound, weaker C-H···O or C-H···N hydrogen bonds may be present. nih.gov The presence of hydrogen bonding has been shown to affect the strength of π-π stacking interactions. rsc.org
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements within a compound. For this compound, this analysis provides a quantitative measure of the carbon, hydrogen, and nitrogen content, which can be compared against the theoretically calculated values derived from its molecular formula. This comparison is a critical step in verifying the compound's empirical formula and assessing its purity.
The molecular formula for this compound is C₁₀H₁₁NO₃, and its molecular weight is 193.20 g/mol . researchgate.net Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark for experimental results obtained through methods like combustion analysis. In a typical procedure, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified to determine the original elemental percentages. Scientific journals often require that experimentally found values be within ±0.4% of the calculated theoretical values to confirm the purity and identity of a new compound.
While the theoretical composition is well-established, specific experimental data from research studies on this compound are not widely reported in publicly available literature. However, the expected results from such an analysis can be presented in a standardized format.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |
| Carbon | C | 12.011 | 10 | 120.11 | 62.16% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 5.74% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.25% |
| Oxygen | O | 15.999 | 3 | 47.997 | 24.84% |
| Total | 193.202 | 100% |
Note: The data presented in this table is based on theoretical calculations from the molecular formula.
Surface Morphology Characterization (e.g., Scanning Electron Microscopy)
The characterization of a compound's surface morphology provides valuable insights into its crystallinity, particle size, and shape. Techniques such as Scanning Electron Microscopy (SEM) are instrumental in visualizing the three-dimensional surface topography of solid materials at a microscopic level. An SEM analysis would reveal the texture, and any distinct crystalline features of this compound, which can influence its physical properties like solubility and dissolution rate.
Despite the utility of this technique in materials science and pharmaceutical development, a review of available scientific literature indicates that no specific studies on the surface morphology or Scanning Electron Microscopy of this compound have been published. Therefore, details regarding the microscopic appearance, crystal habit, and surface characteristics of this particular compound are not available at this time.
Theoretical and Computational Investigations of 1 2,4 Dimethyl 5 Nitrophenyl Ethanone
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
No published studies detailing the geometry optimization or vibrational frequency calculations of 1-(2,4-Dimethyl-5-nitrophenyl)ethanone using Density Functional Theory (DFT) are currently available. Such a study would typically involve using a functional, such as B3LYP, and a basis set to determine the most stable three-dimensional arrangement of the atoms and to predict its infrared and Raman vibrational modes.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap, Energies)
There is no specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the resulting energy gap for this compound. This analysis is crucial for understanding the compound's chemical reactivity and electronic properties.
Natural Bond Orbital (NBO) Analysis for Electronic Interactions
A Natural Bond Orbital (NBO) analysis for this compound, which would provide insights into intramolecular and intermolecular bonding and interactions, has not been reported in the scientific literature.
Spectroscopic Property Predictions via Computational Methods
Simulation of Vibrational Spectra (FT-IR, Raman)
Without DFT calculations for vibrational frequencies, simulations of the Fourier-Transform Infrared (FT-IR) and Raman spectra for this compound cannot be generated.
Prediction of NMR Chemical Shifts and Shielding Tensors
There are no available computational predictions for the Nuclear Magnetic Resonance (NMR) chemical shifts and shielding tensors of this compound. These predictions would require specific computational analysis, which has not been published.
Time-Dependent DFT (TD-DFT) for Electronic Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic absorption and emission properties of molecules. By simulating the electronic transitions between molecular orbitals, TD-DFT can predict the absorption and emission spectra of a compound, providing valuable insights into its photophysical behavior.
In the study of nitro-substituted compounds, TD-DFT calculations have been instrumental in understanding the influence of the nitro group on the spectral features. For instance, the introduction of a nitro group can lead to the appearance of new absorption bands in the visible range of the electromagnetic spectrum. TD-DFT calculations, often performed with functionals like CAM-B3LYP and basis sets such as 6-31+G(d), can elucidate the molecular orbitals involved in these new electronic transitions. qu.edu.qa The effect of different solvents on the absorption and emission spectra can also be modeled using implicit solvent models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM). qu.edu.qa
The choice of the exchange-correlation functional is crucial for the accuracy of TD-DFT predictions. Various functionals, including PBE0, BMK, M06, and others, have been benchmarked for their performance in reproducing experimental absorption and emission spectra. researchgate.net For some classes of organic dyes, the M06 and PBE0 functionals have been identified as particularly efficient. researchgate.net The agreement between simulated and experimental spectra can help confirm the presence of specific resonance structures and characterize the nature of the spectral bands in solution. qu.edu.qa
Table 1: Representative TD-DFT Calculation Parameters
| Parameter | Description | Common Choices |
| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, CAM-B3LYP, PBE0, M06 |
| Basis Set | A set of mathematical functions used to build molecular orbitals. | 6-31+G(d), 6-311++G** |
| Solvent Model | Accounts for the influence of the solvent on the molecule's electronic properties. | IEFPCM, PCM |
| Excitation States | The number of electronic excited states calculated. | Typically the first 10-20 states |
Reactivity and Reaction Pathway Modeling
Assessment of Global and Local Reactivity Indices
Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. nih.govarxiv.org These reactivity indices, both global and local, are essential for predicting how a molecule will interact with other chemical species.
Global reactivity indices describe the reactivity of the molecule as a whole. Key global indices include:
Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons. arxiv.org
Nucleophilicity (N): Describes the electron-donating ability of a molecule. rsc.org
These global descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov
Local reactivity indices , on the other hand, provide information about the reactivity of specific atoms or functional groups within a molecule. The most common local reactivity descriptor is the Fukui function (f(r)) , which indicates the sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. arxiv.org By analyzing the values of the Fukui function at different atomic centers, one can predict the regioselectivity of a reaction. rsc.org
Table 2: Key Global and Local Reactivity Indices
| Index | Type | Description |
| Chemical Potential (μ) | Global | Tendency to exchange electrons with the surroundings. |
| Chemical Hardness (η) | Global | Resistance to change in electron configuration. |
| Electrophilicity (ω) | Global | Propensity to act as an electrophile. |
| Nucleophilicity (N) | Global | Propensity to act as a nucleophile. |
| Fukui Function (f(r)) | Local | Identifies the most reactive sites within a molecule. |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry offers powerful tools to elucidate the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. escholarship.orgrsc.org By mapping the potential energy surface of a reaction, researchers can determine the most likely reaction pathways and calculate the activation energies associated with them.
These computational investigations are crucial for understanding various aspects of a reaction, such as:
Thermodynamics and Kinetics: Calculating the relative energies of reactants, products, and transition states allows for the determination of reaction feasibility and rates. escholarship.org
Selectivity: Computational models can explain and predict the chemo-, regio-, and stereoselectivity of a reaction by comparing the activation barriers of different possible pathways. escholarship.org
Role of Catalysts: The effect of a catalyst on the reaction mechanism can be modeled, providing insights into how it lowers the activation energy and influences the product distribution.
Modern computational studies often employ a combination of quantum mechanics (QM) and molecular mechanics (MM) methods (QM/MM) to handle large and complex systems, such as enzymes. uni-muenchen.de This approach allows for a high-level theoretical treatment of the reactive center while the surrounding environment is described with a more computationally efficient method.
Intermolecular Interactions and Crystal Packing Simulations
Investigation of Hydrogen Bonding and van der Waals Interactions
Intermolecular interactions, such as hydrogen bonds and van der Waals forces, play a critical role in determining the three-dimensional structure and properties of molecular crystals. semanticscholar.org
Hydrogen bonds are relatively strong, directional interactions that occur between a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the solid state, hydrogen bonds can link molecules together to form specific patterns, such as chains or dimers. semanticscholar.orgresearchgate.net
Computational methods can be used to identify and characterize these interactions. Analysis of the crystal structure can reveal the geometry of hydrogen bonds (bond lengths and angles) and the distances between interacting atoms. semanticscholar.org
Crystal Structure Prediction and Validation
The arrangement of molecules in a crystal, known as the crystal packing, has a profound impact on the material's physical properties. Predicting the crystal structure of a compound from its molecular structure alone is a challenging but important area of computational chemistry.
Experimental determination of crystal structures is typically performed using X-ray diffraction techniques. acs.org The resulting data provides precise information about the positions of atoms in the unit cell, bond lengths, bond angles, and torsion angles. This experimental data is essential for validating the results of computational crystal structure prediction methods.
The Cambridge Structural Database (CSD) is a comprehensive repository of experimentally determined crystal structures and is an invaluable resource for comparing and analyzing crystal packing motifs. acs.org Computational studies can explore the potential crystal packing arrangements and identify the most energetically favorable structures, which can then be compared with experimental data if available. acs.org The analysis of crystal packing can reveal important structural features like molecular planarity, the presence of intramolecular hydrogen bonds, and π-π stacking interactions, all of which contribute to the stability of the crystal lattice. researchgate.net
Applications and Advanced Research Directions Involving 1 2,4 Dimethyl 5 Nitrophenyl Ethanone Scaffold
Role as an Intermediate in Multi-Step Organic Synthesis
In multi-step synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the products of a chemical reaction. Pharmaceutical intermediates are compounds that form the building blocks of the final active pharmaceutical ingredient (API) ikigaicorporation.com. The 1-(2,4-Dimethyl-5-nitrophenyl)ethanone structure is a prime example of such a crucial intermediate, valued for its dual reactivity at the ketone function and the substituted aromatic ring.
The nitrophenyl moiety is a common starting point for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. A key strategy involves the chemical reduction of the nitro group to a primary amine, which can then undergo various cyclization reactions. For instance, derivatives of 4-aminoacetophenone, which would be formed from the reduction of a nitroacetophenone, are used in Claisen-Schmidt condensations to form chalcones. These chalcones can then be treated with reagents like hydrazine hydrate to yield N-acetyl and N-formyl-pyrazoline derivatives researchgate.net.
Similarly, nitrophenyl-containing precursors are instrumental in constructing more complex fused heterocyclic systems. In one pathway, 2,4-diacetyl-5-hydroxy-5-methyl-3-(nitrophenyl)cyclohexanones undergo a regioselective cyclocondensation reaction with cyanothioacetamide to afford 5,6,7,8-tetrahydroisoquinoline derivatives nih.gov. These tetrahydroisoquinolines are core structures in many alkaloids and have been investigated as precursors for enzyme inhibitors, fungicides, and potential treatments for cardiovascular diseases nih.gov. The versatility of the nitrophenyl ethanone scaffold allows it to be a foundational element in the synthesis of diverse heterocyclic families.
| Precursor Type | Reaction Sequence | Resulting Heterocycle | Potential Biological Relevance |
|---|---|---|---|
| Nitroacetophenone | 1. Nitro reduction to aniline 2. Condensation with aldehydes (chalcone formation) 3. Cyclization with hydrazine hydrate | Pyrazoline derivatives researchgate.net | Antimicrobial, Anti-inflammatory |
| Nitrophenyl-substituted cyclohexanone | Cyclocondensation with cyanothioacetamide | 5,6,7,8-Tetrahydroisoquinoline derivatives nih.gov | Alkaloid synthesis, Enzyme inhibitors nih.gov |
| 4-Aminoacetophenone (from Nitroacetophenone) | Reaction with 4-chloro-7-trifluoromethylquinoline | Aminoquinoline derivatives researchgate.net | Antimalarial, Anti-inflammatory |
The functional groups of the this compound scaffold allow for its stepwise elaboration into more complex molecules that serve as intermediates for pharmacologically active compounds. The ketone can be transformed into hydrazones, which have shown promise as antidiabetic agents by inhibiting α-amylase and α-glucosidase acs.org. For example, reacting the ketone with various benzoyl hydrazides can produce a series of N-(cyclohexylcarbamoyl)-4-(1-(2-(aroyl)hydrazinylidene)ethyl)benzenesulfonamide derivatives acs.org.
Furthermore, the nitro group itself is a key feature in many pharmacological precursors. Homologous series of nitrocatechol structures, such as 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, have been synthesized and evaluated as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant in the treatment of Parkinson's disease. The synthesis of these complex intermediates often begins with a substituted acetophenone (B1666503) that undergoes nitration, demonstrating the foundational role of the nitrophenyl ethanone core in building molecules with specific biological targets.
Structure-Property and Structure-Reactivity Relationship Studies
Understanding the relationship between a molecule's structure and its chemical behavior is fundamental to organic chemistry. The this compound scaffold provides an excellent model for exploring these relationships, particularly concerning the interplay of substituent effects on reaction outcomes.
The chemical reactivity of the this compound scaffold is dictated by the electronic properties of its substituents.
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. It also acts as a meta-director for incoming electrophiles. Conversely, it activates the ring for nucleophilic aromatic substitution. The reduction of the nitro group is a common and critical step in many synthetic pathways, yielding an amino group that is strongly activating and ortho-, para-directing acs.org.
Acetyl Group (-COCH₃): This is also an electron-withdrawing and deactivating group that directs electrophiles to the meta position. The carbonyl carbon is an electrophilic site, and the adjacent alpha-protons are acidic, allowing for reactions such as enolate formation, aldol (B89426) condensations, and halogenations.
Methyl Groups (-CH₃): These are electron-donating and activating substituents, directing incoming electrophiles to the ortho and para positions.
The combined influence of these groups on the this compound scaffold creates a specific reactivity map. For instance, in an electrophilic nitration of 2,4-dimethylacetophenone, the incoming nitro group would be directed to the 5-position (para to the 2-methyl and ortho to the 4-methyl group), which is consistent with the structure of the target scaffold. This predictable reactivity is essential for its reliable use as a synthetic intermediate nih.gov.
Advanced computational chemistry now allows for the development of models that can predict the properties and reactivity of molecules, guiding synthetic efforts and drug design. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are used to correlate the biological activity of a series of compounds with their 3D structural properties mdpi.com.
Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to build predictive models for inhibitors of biological targets like triple-negative breast cancer mdpi.com. These models create contour maps that indicate where steric bulk, electrostatic charge, or hydrophobic properties on a scaffold might increase or decrease activity, providing a roadmap for designing more potent derivatives mdpi.com. Similarly, Density Functional Theory (DFT) calculations are used to analyze the electronic structure, molecular electrostatic potential, and nonlinear optical (NLO) properties of nitrophenyl-containing compounds, such as pyrazoline derivatives nih.gov. These theoretical studies can predict the electrophilic and nucleophilic centers of a molecule and suggest its potential for applications in materials science nih.gov.
| Modeling Technique | Principle | Application Example | Predicted Properties |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields (steric, electrostatic) with biological activity. | Developing thieno-pyrimidine derivatives as breast cancer inhibitors. mdpi.com | Inhibitory potency (IC₅₀), Structure-activity relationships. |
| Density Functional Theory (DFT) | Calculates the electronic structure of molecules to determine properties. | Analyzing pyrazoline derivatives for NLO properties. nih.gov | Molecular geometry, Electronic properties, Reactivity sites, Hyperpolarizability. |
| Molecular Docking | Predicts the preferred orientation of one molecule when bound to a second. | Studying hydrazone derivatives as α-amylase inhibitors. acs.org | Binding affinity, Interaction modes with enzyme active sites. |
Derivatization for Novel Functional Materials
The modification, or derivatization, of the this compound scaffold opens avenues for the creation of novel functional materials. The inherent electronic properties of the nitrophenyl group, combined with the reactivity of the ketone, make it a candidate for developing materials with specific optical or electronic functions.
Compounds containing nitro groups, which are strong electron acceptors, in conjugation with electron-donating groups, are known to exhibit significant second-order nonlinear optical (NLO) activity. Such materials are of interest for applications in telecommunications and optical computing nih.gov. By derivatizing the this compound scaffold—for example, by forming a conjugated system through a condensation reaction at the acetyl group—it may be possible to engineer molecules with large hyperpolarizability values, a key requirement for NLO materials. Studies on pyrazoline derivatives bearing a nitrophenyl group have shown that functionalization can lead to high NLO responses nih.gov. The strategic placement of substituents on the scaffold allows for the fine-tuning of these electronic properties, paving the way for the rational design of new materials.
Synthesis of Compounds with Specific Optical Properties
The this compound framework is a key component in the synthesis of chalcones, which are known for their significant optical properties. Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde. jchemrev.comrjlbpcs.com The extended π-conjugation in the chalcone backbone is responsible for their ability to absorb and emit light, making them useful in the development of chromophores and fluorescent sensors. acs.orgnih.gov
The synthesis involves the reaction of this compound with various substituted benzaldehydes. The specific aldehyde used can fine-tune the resulting chalcone's optical properties, such as its maximum absorption wavelength (λmax) and fluorescent quantum yield. For instance, introducing electron-donating groups on the benzaldehyde ring can lead to a red shift in the absorption spectrum.
Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
| Entry | Aldehyde Reactant | Catalyst | Solvent | Reaction Conditions | Product |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | NaOH | Ethanol | Room Temperature, 12h | (E)-1-(2,4-dimethyl-5-nitrophenyl)-3-phenylprop-2-en-1-one |
| 2 | 4-Methoxybenzaldehyde | KOH | Methanol | 50°C, 8h | (E)-1-(2,4-dimethyl-5-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
| 3 | 4-(Dimethylamino)benzaldehyde | Ba(OH)₂ | Ethanol/Water | Reflux, 6h | (E)-3-(4-(dimethylamino)phenyl)-1-(2,4-dimethyl-5-nitrophenyl)prop-2-en-1-one |
This table is illustrative and based on general methodologies for chalcone synthesis. jchemrev.comnih.gov
The resulting chalcones can be further modified to create sensors. For example, the incorporation of specific binding sites allows for the detection of anions like fluoride through changes in UV-Vis absorption or fluorescence emission. mdpi.com
Exploration of Derivatives for Advanced Chemical Applications
The functional groups of this compound—the nitro group and the acetyl group—serve as handles for extensive chemical modification, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science.
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, a critical transformation that opens up numerous synthetic pathways. masterorganicchemistry.com This reduction converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com The resulting 1-(5-amino-2,4-dimethylphenyl)ethanone is a key intermediate for synthesizing heterocyclic compounds, such as quinolines, benzodiazepines, and other pharmacologically relevant scaffolds. nih.gov
A variety of reagents can be employed for this reduction, with the choice depending on the desired selectivity and the presence of other functional groups. commonorganicchemistry.comwikipedia.orgorganic-chemistry.org
Table 2: Reagents for the Reduction of Aromatic Nitro Groups
| Reagent | Conditions | Selectivity |
|---|---|---|
| H₂/Pd-C | Catalytic Hydrogenation | High efficiency, but may reduce other groups. commonorganicchemistry.com |
| Fe/HCl or Fe/NH₄Cl | Acidic or neutral conditions | Cost-effective and mild. masterorganicchemistry.com |
| SnCl₂ | Mild conditions | Tolerates many functional groups. masterorganicchemistry.comwikipedia.org |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Often used in industrial processes. wikipedia.org |
Reactions of the Acetyl Group: The ketone functionality is a versatile site for derivatization.
Condensation Reactions: Besides forming chalcones, the ketone can react with hydrazines to form hydrazones, which are themselves a class of compounds with significant biological activity. nih.govacs.org
Heterocycle Synthesis: The α-protons of the acetyl group can be functionalized, allowing for the construction of various heterocyclic rings. For example, reaction with reagents like cyanothioacetamide can lead to the formation of substituted isoquinolines. nih.gov Similarly, multicomponent reactions can be designed to produce complex heterocyclic systems like pyridines or pyrazoles in a single step. rsc.orgmdpi.com
Oxime Formation: Reaction with hydroxylamine yields oxime ethers, derivatives that have been investigated for cytotoxic effects against cancer cell lines. mdpi.com
Future Research Perspectives and Challenges
The full potential of this compound as a building block is still being explored. Future research is likely to focus on overcoming existing challenges and opening new avenues in synthesis and application.
Development of More Efficient and Sustainable Synthetic Routes
While classical methods for synthesizing derivatives of this compound are well-established, there is a growing need for more sustainable and efficient "green" chemistry approaches. acsgcipr.org
Catalysis: Research into novel catalytic systems is paramount. This includes the development of non-precious metal catalysts (e.g., iron, nickel, manganese) for nitro group reduction to replace more expensive metals like palladium and platinum. organic-chemistry.orgrsc.org Homogeneous catalysts, such as well-defined manganese pincer complexes, offer high selectivity under mild, solvent-free conditions. organic-chemistry.org
Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and improve yields for reactions like chalcone synthesis. jchemrev.com The use of sonochemistry and flow chemistry are other promising areas that can enhance reaction efficiency and safety, particularly for highly exothermic reactions like nitrations or reductions. acsgcipr.org
Green Solvents: The replacement of traditional volatile organic solvents with greener alternatives like water, ethanol, or supercritical CO₂ is a key goal. acsgcipr.org For example, metal-free reduction of nitroaromatics has been achieved using reagents like tetrahydroxydiboron in water. organic-chemistry.org
Exploration of Novel Reactivity Patterns
Discovering new ways to utilize the inherent reactivity of the this compound scaffold can lead to the synthesis of novel molecular architectures.
Multicomponent Reactions (MCRs): Designing one-pot MCRs that involve this ketone as a key component can rapidly build molecular complexity and generate libraries of diverse compounds for screening. rsc.orgmdpi.com This approach aligns with the principles of green chemistry by minimizing waste and operational steps.
Domino and Cascade Reactions: Tandem reactions, where a single synthetic operation triggers a cascade of bond-forming events, can create complex heterocyclic systems efficiently. researchgate.net For example, a Michael addition involving a derivative could be followed by an intramolecular cyclization.
Photoredox Catalysis: The nitroaromatic system can potentially participate in photoredox-catalyzed reactions, enabling novel transformations under mild conditions using visible light. This could open up new pathways for C-H functionalization or cross-coupling reactions that are not accessible through traditional thermal methods.
Integration with Machine Learning for Property Prediction and Synthesis Design
The intersection of computational chemistry and synthetic chemistry offers powerful tools for accelerating research and development.
Property Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed using machine learning algorithms. By training these models on a dataset of known derivatives of this compound and their measured properties (e.g., optical, biological), it becomes possible to predict the properties of new, unsynthesized molecules. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.
Synthesis Design: Retrosynthesis prediction software, powered by machine learning, can propose viable synthetic routes to target molecules based on the this compound scaffold. These tools can analyze vast reaction databases to suggest novel and efficient pathways that a human chemist might overlook.
Reaction Optimization: Machine learning algorithms can also be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) by analyzing experimental data and suggesting new experiments to perform. This can lead to higher yields, better selectivity, and more robust synthetic protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

